Dimethoxynitrobenzene

Descripción general

Descripción

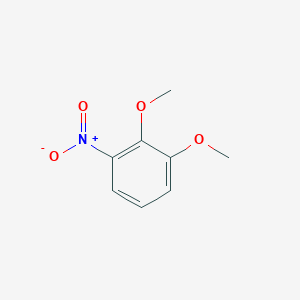

Dimethoxynitrobenzene is a useful research compound. Its molecular formula is C8H9NO4 and its molecular weight is 183.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Organic Synthesis

Transetherification Reactions

One notable application of 2,4-dimethoxynitrobenzene is in transetherification reactions. A study demonstrated that DMNB can undergo aromatic nucleophilic substitution with sodium t-butoxide under microwave irradiation conditions. This reaction yielded the desired product with an impressive 87% yield and exclusive ortho-selectivity. The reaction conditions were optimized to minimize byproduct formation, showcasing DMNB's utility as a substrate in organic synthesis .

Electrochemical Reduction

The electrochemical behavior of 2,5-dimethoxy nitrobenzenes has also been investigated, revealing their potential for generating nitro radical anions. These radical anions can exhibit biological activity, suggesting applications in medicinal chemistry and pharmacology. The study correlated electrochemical behavior with biological effects on Trypanosoma cruzi cell suspensions, indicating potential therapeutic applications .

Environmental Science

Adsorption Studies

In environmental applications, dimethoxynitrobenzenes have been studied for their adsorption properties. Research on 4-chloro-2,5-dimethoxy nitrobenzene (CDNB) demonstrated effective adsorption on activated pyrolytic char from pine sawdust. The study evaluated various parameters such as pH and temperature, finding that the adsorption capacity reached up to 33.8 mg/g at elevated temperatures. This highlights the compound's potential for wastewater treatment processes to remove toxic pollutants effectively .

Biochemical Applications

Photochemical Activation of DNA

Another innovative application involves the use of dimethoxynitrobenzene derivatives in photochemical DNA activation. These compounds can serve as photocaged nucleosides, allowing for light-induced regulation of oligonucleotide functions. This approach enables precise manipulation of gene expression and has implications for functional genomics studies .

Data Tables

Case Study 1: Transetherification Reaction Optimization

A comprehensive study focused on optimizing the transetherification of DMNB using sodium t-butoxide under microwave conditions. The researchers varied solvent compositions and reaction times to achieve maximum yield while minimizing byproducts. This work not only provided insights into reaction mechanisms but also established DMNB as a valuable substrate in synthetic organic chemistry.

Case Study 2: Wastewater Treatment Using CDNB

Research investigating the adsorption capabilities of CDNB on activated pyrolytic char highlighted its effectiveness in treating wastewater contaminated with nitro compounds. By adjusting pH and temperature during experiments, researchers were able to enhance adsorption efficiency significantly, demonstrating a practical application for environmental remediation.

Propiedades

IUPAC Name |

1,2-dimethoxy-3-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-12-7-5-3-4-6(9(10)11)8(7)13-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWVNLBRNGAANPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.